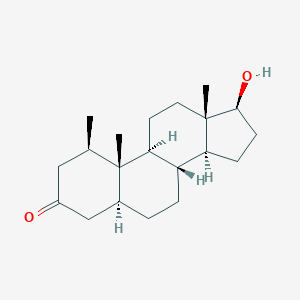
Disulfuro de hierro
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pyrite has a wide range of scientific research applications due to its unique properties.
Chemistry:
- Used as a catalyst in various chemical reactions, including the synthesis of organic compounds .
- Employed in the study of mineralogy and geochemistry to understand the formation and transformation of sulfide minerals .
Biology and Medicine:
- Nano-sized iron disulfide particles exhibit enzyme-like activity and are used in biomedical applications such as bioseparation, biosensors, and drug delivery .
- Investigated for its potential in tumor therapy and antibacterial treatments due to its biocompatibility and catalytic properties .
Industry:
Mecanismo De Acción
Target of Action
Iron disulfide, also known as pyrite or “fool’s gold,” is a naturally occurring iron sulfide mineral . The primary targets of iron disulfide are the erythrocytes, where it plays a crucial role in the transport of oxygen to tissues . In addition, nano-sized iron sulfides exhibit enzyme-like activity by mimicking natural enzymes that depend on an iron-sulfur cluster as a cofactor .
Mode of Action
Iron disulfide interacts with its targets primarily through redox reactions . In particular, nano-sized iron sulfides mimic natural enzymes that depend on an iron-sulfur cluster as a cofactor, extending their potential for applications in biomedicine .
Biochemical Pathways
Iron disulfide participates in various biochemical pathways. For instance, it plays a role in the regulation of iron metabolism and redox imbalance in a process known as ferroptosis . This process involves the regulation of lipid peroxidation and iron metabolism, with intracellular iron accumulation and lipid peroxidation being two central biochemical events leading to ferroptosis .
Pharmacokinetics
The pharmacokinetics of iron disulfide is complex due to the ubiquity of endogenous iron and the compartmentalized sites of action. Unlike conventional drugs, no drug-receptor interaction takes place. The primary site of action of iron is the erythrocyte, and the process of erythropoiesis, i.e., formation of new erythrocytes, takes 3–4 weeks .
Result of Action
The molecular and cellular effects of iron disulfide’s action are diverse. For instance, nano-sized iron sulfides have shown potential for improving human health and quality of life . Moreover, iron disulfide, in the form of pyrite, is sometimes found in association with small quantities of gold, a substantial proportion of which is “invisible gold” incorporated into the pyrite .
Action Environment
The action, efficacy, and stability of iron disulfide can be influenced by various environmental factors. For instance, iron disulfide is the most common sulfide mineral at Earth’s surface and is widespread through the geological record . It is usually found associated with other sulfides or oxides in quartz veins, sedimentary rock, and metamorphic rock, as well as in coal beds . These environmental factors can influence the availability and reactivity of iron disulfide.
Análisis Bioquímico
Biochemical Properties
Iron disulfide plays a significant role in biochemical reactions, particularly in the process of bioleaching . In this process, bacterial cells oxidize iron (II) ions and sulfur compounds, leading to the dissolution of metal sulfides . Iron disulfide interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions .
Cellular Effects
Iron disulfide influences various cellular processes. For instance, iron sulfide clusters, a type of iron-based sulfide that exists widely in organisms, play an important role in cellular processes such as electron transport, redox reactions, and signal transduction .
Molecular Mechanism
The molecular mechanism of iron disulfide involves the oxidation of the disulfide moiety of FeS2 to a sulfonic acid group by several electron extractions . This transformation cleaves the bonds between iron and the two sulfur atoms, forming hydrated iron (II) ions and thiosulfate .
Metabolic Pathways
Iron disulfide is involved in various metabolic pathways. In the process of bioleaching, the electrons extracted from iron disulfide reduce molecular oxygen via a redox chain, forming a supercomplex spanning the periplasmic space and connecting both outer and inner membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrite can be synthesized through various methods. One common laboratory method involves the reaction of iron salts with sulfur sources under controlled conditions. For example, iron disulfide can be synthesized by reacting iron(III) chloride with sodium sulfide in an aqueous solution . Another method involves the gas-solid reaction between sulfur and hematite at elevated temperatures, typically around 500°C .
Industrial Production Methods: Industrial production of iron disulfide often involves the purification of natural pyrite obtained from mining operations. The purification process includes crushing, grinding, and flotation to separate the pyrite from other minerals. The purified pyrite is then subjected to further processing to obtain high-purity iron disulfide .
Análisis De Reacciones Químicas
Types of Reactions: Pyrite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen and moisture, iron disulfide oxidizes to form iron sulfate and sulfuric acid.
Reduction: Pyrite can be reduced to iron and hydrogen sulfide gas when reacted with hydrogen gas at high temperatures.
Substitution: Pyrite reacts with hydrochloric acid to form iron chloride and hydrogen sulfide gas.
Major Products Formed:
- Oxidation: Iron sulfate and sulfuric acid
- Reduction: Iron and hydrogen sulfide gas
- Substitution: Iron chloride and hydrogen sulfide gas
Comparación Con Compuestos Similares
Mackinawite (FeS): A less stable iron sulfide that forms under low-temperature conditions and is often a precursor to more stable phases like pyrite.
Pyrrhotite (Fe₁₋ₓS): A non-stoichiometric iron sulfide with variable iron content, known for its magnetic properties.
Greigite (Fe₃S₄): A magnetic iron sulfide that forms under specific environmental conditions and is structurally similar to magnetite.
Uniqueness of Iron Disulfide: Pyrite is unique due to its abundance, stability, and distinctive metallic luster. Its ability to undergo various chemical reactions and its catalytic properties make it valuable in both scientific research and industrial applications .
Propiedades
IUPAC Name |
bis(sulfanylidene)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMAZVUSKIJEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Fe]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeS2 | |
| Record name | pyrite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Pyrite | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Iron disulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron_disulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892244 | |
| Record name | Pyrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; Insoluble in water; Marcasite: Dark colored solid in various forms; Odor of rotten eggs; Insoluble in water; [Alfa Aesar MSDS] Yellow crystalline solid; [Redox Chemicals MSDS] | |
| Record name | Iron disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14934 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12068-85-8, 1309-36-0 | |
| Record name | Iron sulfide (FeS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12068-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron sulfide (FeS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrite (FeS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrite (FeS2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of iron disulfide?
A1: Iron disulfide has the molecular formula FeS2. Its molecular weight is 119.98 g/mol.
Q2: How can you distinguish between pyrite and marcasite, the two common polymorphs of iron disulfide?
A2: While both have the same chemical formula (FeS2), they differ in their crystal structure. Pyrite crystallizes in a cubic system, often forming cubic or pyritohedral crystals, while marcasite crystallizes in an orthorhombic system, often forming tabular or prismatic crystals. []
Q3: What are the key spectroscopic characteristics of iron disulfide?
A3: Iron disulfide can be characterized using techniques like Raman spectroscopy and X-ray diffraction (XRD). Raman spectroscopy helps identify the pyrite phase formation, [] while XRD provides insights into the crystal structure and purity of the synthesized material. [, ] Electron Energy Loss Spectroscopy (EELS) can be used to probe the electronic structure, specifically examining variations in the ELNES of S-L2,3 and Fe-L2,3 edges. []
Q4: How does the stability of iron disulfide impact its applications?
A4: The stability of iron disulfide under various conditions dictates its suitability for different applications. For instance, in lithium-ion batteries, the volume changes during cycling can be a concern. [] In such applications, incorporating iron disulfide within a stable, high-surface-area matrix like highly ordered mesoporous carbon can help mitigate these changes and improve performance. []
Q5: What catalytic properties make iron disulfide attractive for environmental remediation?
A5: Iron disulfide, particularly the pyrite (111) facet, exhibits high catalytic activity in photocatalytic degradation of pollutants like methylene blue and textile dyes. [] This activity stems from its ability to generate reactive oxygen species through a photo-Fenton-like process, effectively breaking down harmful organic contaminants in wastewater. []
Q6: What factors influence the catalytic activity of iron disulfide?
A6: The catalytic activity of iron disulfide can be influenced by factors like particle size, morphology, and surface structure. For example, nanostructured iron disulfide with a preferentially grown (111) facet shows enhanced catalytic activity compared to other forms. [] Additionally, sulfur deficiencies on the surface can negatively impact the efficiency of iron disulfide in applications like solar cells. []
Q7: How is density functional theory (DFT) used to study iron disulfide?
A7: DFT has been employed to study the relative stability of pyrite and marcasite, the two common polymorphs of iron disulfide. While traditional DFT methods incorrectly predicted marcasite as more stable, incorporating parameters like zero-point energy and Hubbard U corrections for iron improved the accuracy, aligning with experimental observations. []
Q8: How is iron disulfide utilized in lithium-ion batteries?
A8: Iron disulfide shows promise as a cathode material in lithium-ion batteries due to its low cost and high theoretical capacity. [, , ] Research focuses on addressing challenges like low utilization, sluggish lithium-ion kinetics, and capacity fading. [] Strategies include incorporating conductive additives, [] utilizing nanostructures with iron defects to enhance lithium-ion diffusion, [] and employing stable matrices like mesoporous carbon to accommodate volume changes during cycling. []
Q9: What role does iron disulfide play in the formation of uranium deposits?
A9: Iron disulfide minerals, especially pyrite and marcasite, are crucial in understanding the genesis of roll-type uranium deposits. [, , , , , ] The presence of different generations of these minerals, their isotopic signatures (δ34S values), and their relationships with uranium minerals provide insights into the sequence of events leading to uranium mineralization. [, , , , , ] For instance, the presence of ore-stage marcasite, often associated with uranium and vanadium phases, suggests specific geochemical conditions during ore formation, potentially involving low pH and elemental sulfur. []
Q10: How does the presence or absence of organic matter influence iron disulfide mineralogy in uranium deposits?
A10: The presence or absence of organic matter significantly impacts the type of iron disulfide minerals formed in roll-type uranium deposits. In deposits lacking organic matter, pre-ore pyrite dominates, while ore-stage mineralization favors marcasite formation. [] Conversely, deposits rich in organic matter exhibit pre-ore pyrite formed through bacterial sulfate reduction and often contain ore-stage pyrite, suggesting the influence of bacterial activity and different sulfur sources during mineralization. [, ]
Q11: What are the environmental implications of iron disulfide oxidation?
A11: Oxidation of iron disulfide, particularly pyrite, is a major contributor to acid mine drainage, a serious environmental problem. [, , ] This process releases sulfuric acid, ferrous iron, and other metals into the environment, impacting water quality and ecosystems. [, , ] Understanding the kinetics and mechanisms of pyrite oxidation is crucial for developing effective mitigation strategies.
Q12: How are iron disulfide nanostructures used in solar energy conversion?
A12: Iron disulfide, particularly in its pyrite phase, has shown potential in solar energy conversion applications. Thin polycrystalline films of pyrite, deposited on substrates like titanium dioxide (TiO2), have demonstrated promising photoelectrochemical properties. [] The pyrite acts as a sensitizer, absorbing light and injecting electrons into the conduction band of the wider bandgap TiO2, leading to efficient charge separation and enhanced photovoltage. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)
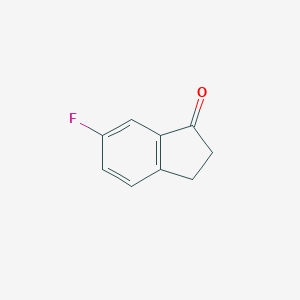
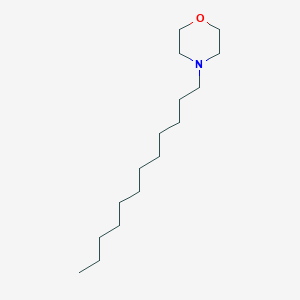
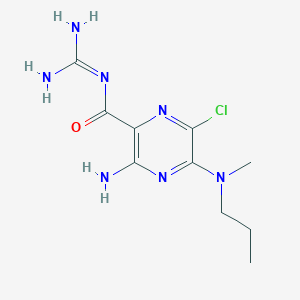
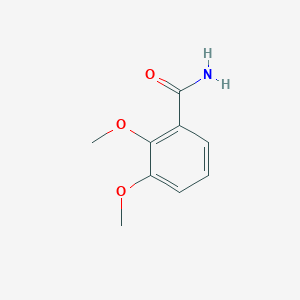
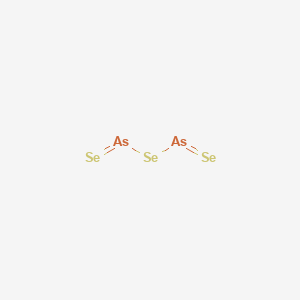

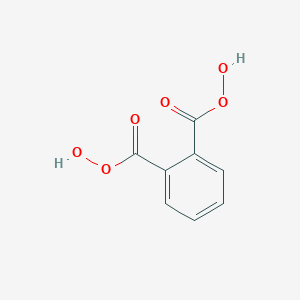


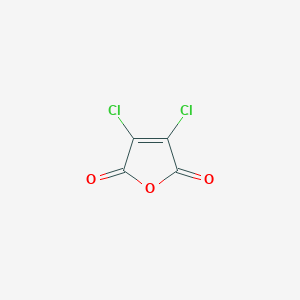

![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)
